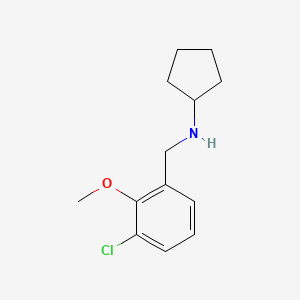
N-(3-Chloro-2-methoxybenzyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methoxybenzyl)cyclopentanamine: is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with chlorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-chloro-2-methoxybenzyl chloride and cyclopentanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methoxybenzyl chloride is added dropwise to a solution of cyclopentanamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-chloro-2-methoxybenzyl)cyclopentanamine might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: N-(3-Chloro-2-methoxybenzyl)cyclopentanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of 3-chloro-2-methoxybenzaldehyde or 3-chloro-2-methoxybenzoic acid.
Reduction: Formation of 3-chloro-2-hydroxybenzylcyclopentanamine.
Substitution: Formation of N-(3-azido-2-methoxybenzyl)cyclopentanamine or N-(3-thio-2-methoxybenzyl)cyclopentanamine.
科学的研究の応用
Chemistry
Catalysis: N-(3-Chloro-2-methoxybenzyl)cyclopentanamine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine
Drug Development: Due to its structural features, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which N-(3-chloro-2-methoxybenzyl)cyclopentanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, altering their activity. The methoxy and chloro substituents on the benzyl ring can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-2-methoxybenzyl)cyclohexanamine
- N-(3-Chloro-2-methoxybenzyl)cyclobutanamine
- N-(3-Chloro-2-methoxybenzyl)cycloheptanamine
Uniqueness
N-(3-Chloro-2-methoxybenzyl)cyclopentanamine is unique due to the specific combination of its cyclopentanamine backbone and the 3-chloro-2-methoxybenzyl substituent. This structure imparts distinct chemical and physical properties, such as its reactivity and potential biological activity, which may differ significantly from its analogs with different ring sizes or substituents.
特性
IUPAC Name |
N-[(3-chloro-2-methoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-10(5-4-8-12(13)14)9-15-11-6-2-3-7-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPROPHCGXEEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CNC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














